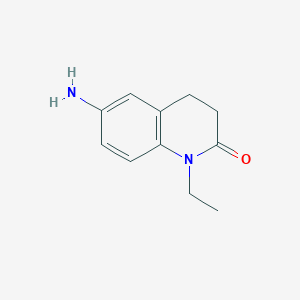
6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one
説明
“6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one” is a chemical compound with the molecular formula C11H14N2O . It is used for research purposes .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolin-2-one derivatives involves a two-step reaction between enaminones and acylating agents, immediately followed by electrophilic cyclization . This process is facilitated by the use of acyl Meldrum’s acids .Molecular Structure Analysis
The molecular structure of “6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of the compound is 190.24 .科学的研究の応用
Antibacterial Agents
The study by Koga et al. (1980) on the structure-activity relationships of antibacterial 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids highlighted the synthesis of compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This research indicates the potential of tetrahydroquinoline derivatives in developing new antibacterial drugs (Koga et al., 1980).
NMDA Receptor Antagonists
Ornstein et al. (1991) described the synthesis of 6-oxodecahydroisoquinoline-3-carboxylates, serving as intermediates for preparing N-methyl-D-aspartic acid (NMDA) receptor antagonists. This work showcases the role of tetrahydroquinoline derivatives in the development of medications that could potentially treat neurological disorders (Ornstein et al., 1991).
Dopamine Agonist Properties
Jacob et al. (1981) synthesized a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines to study their dopamine-like ability to dilate the renal artery. This research contributes to understanding the structural requirements for dopamine-like activity in potential therapeutic agents (Jacob et al., 1981).
Antioxidant Profile
Kumar et al. (2007) explored the antioxidant profile of ethoxyquin and its analogues, including those derived from tetrahydroquinoline. Their findings on the chain-breaking antioxidative capacity and the ability to catalyze the reduction of hydrogen peroxide highlight the potential of these compounds in antioxidative therapies (Kumar et al., 2007).
Synthesis of Derivatives
Lei et al. (2011) developed a green, efficient, and rapid procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives. This research demonstrates the utility of tetrahydroquinoline derivatives in synthetic chemistry and their potential applications in developing new chemical entities (Lei et al., 2011).
特性
IUPAC Name |
6-amino-1-ethyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-13-10-5-4-9(12)7-8(10)3-6-11(13)14/h4-5,7H,2-3,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLRYSSROUZRMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



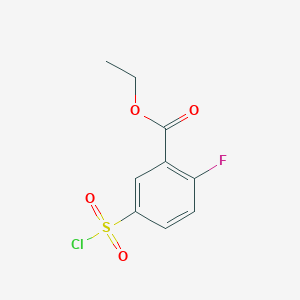

amine](/img/structure/B1517902.png)

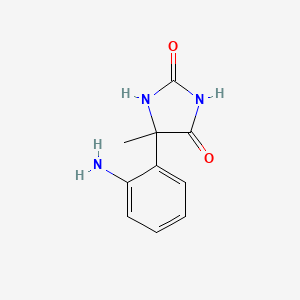

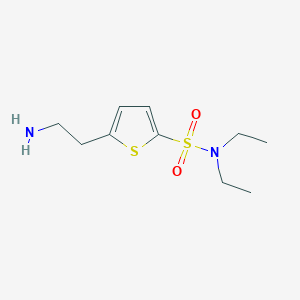

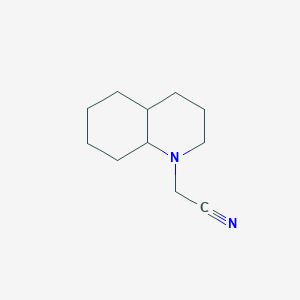
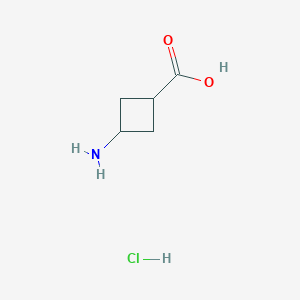
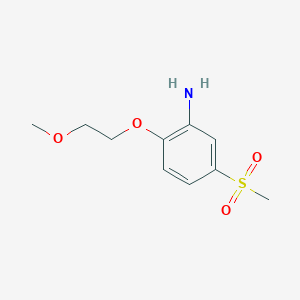
![4-[Cyclopropyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517918.png)

![2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517921.png)